molecular formula C15H13N3S B2594593 6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine CAS No. 1203294-90-9

6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine

Cat. No. B2594593
CAS RN: 1203294-90-9
M. Wt: 267.35
InChI Key: LBQNCUSNWVUINP-UHFFFAOYSA-N
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Description

“6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C15H13N3S. It is a type of pyrimidine, which is a class of organic compounds that are widely used in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine” can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, mass spectrometry, and Fourier transform infrared (FT-IR) spectroscopy . The optimized geometry of the molecule can be computed using density functional theory methods .

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors . The compound’s thiophene ring can be used to create materials with excellent charge-carrier mobility, making them suitable for use in organic field-effect transistors (OFETs) . These materials are essential for the advancement of flexible electronic devices.

Corrosion Inhibitors

In industrial chemistry, thiophene-based molecules serve as corrosion inhibitors . The structural attributes of 6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine can be fine-tuned to enhance its binding to metal surfaces, thereby preventing corrosion, which is crucial for protecting industrial machinery and infrastructure.

OLEDs and LECs

The photophysical properties of thiophene compounds make them suitable for use in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs) . They can act as phosphorescent materials that offer a promising alternative to heavy metal-based compounds, contributing to more sustainable electronic displays.

Pharmacological Properties

Thiophene derivatives exhibit a variety of pharmacological properties . They have been studied for their potential as anticancer , anti-inflammatory , and antimicrobial agents . The compound could be a precursor for developing new medications with these properties.

Anesthetic Applications

Some thiophene derivatives are used as anesthetics . For example, articaine, which contains a thiophene ring, is a dental anesthetic in Europe . The compound 6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine could be modified to enhance its properties as a voltage-gated sodium channel blocker for use in medical anesthesia.

Fungicidal Activity

Research has indicated that certain thiophene compounds, especially those with a chloro group at the sixth position, show increased fungicidal activity . This suggests that the compound could be a valuable addition to the arsenal of agents used to protect crops from fungal diseases.

Mechanism of Action

Target of Action

The primary target of the compound 6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine is the urea transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane .

Mode of Action

6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine acts as a reversible inhibitor of UT-B . It targets a UT-B intracellular site in a urea-competitive manner . This means that the compound competes with urea for binding to the UT-B transporter, thereby inhibiting the transport of urea across the cell membrane .

Biochemical Pathways

The inhibition of UT-B by 6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine affects the urea transport pathway . Urea is a waste product of protein metabolism and is excreted by the kidneys. By inhibiting UT-B, the compound disrupts the normal excretion of urea, which can have downstream effects on the body’s nitrogen balance .

Pharmacokinetics

It is known that the compound has a short half-life (t 1/2 = 28 min) in in vitro rat hepatic microsomes stability tests . Despite this, an average inhibitor concentration of 390 µM in blood can be reached in mice even 6 h after a single i.p. dose of 200 µl per animal .

Result of Action

The inhibition of UT-B by 6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine results in a decrease in the maximum urinary concentration of urea . This can lead to an increase in urination volume .

Action Environment

The action of 6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which in turn can influence its ability to bind to UT-B . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, can potentially interact with the compound and affect its action .

properties

IUPAC Name

6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c1-2-5-12(6-3-1)14-9-15(18-11-17-14)16-10-13-7-4-8-19-13/h1-9,11H,10H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQNCUSNWVUINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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